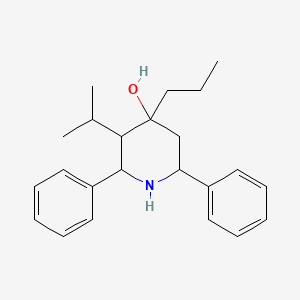
2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol is a complex organic compound that belongs to the piperidine class of chemicals This compound is characterized by its unique structure, which includes two phenyl groups, an isopropyl group, and a propyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol typically involves a multi-step process. One common method is the Mannich condensation reaction, which involves the reaction of benzaldehyde, ammonium acetate, and isobutyl methyl ketone in absolute ethanol. The reaction mixture is warmed for 30 minutes and then stirred overnight at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-3-(propan-2-yl)piperidin-4-one: Similar structure but lacks the propyl group.
2,6-Diphenyl-4-propylpiperidin-4-ol: Similar structure but lacks the isopropyl group.
Uniqueness
2,6-Diphenyl-3-(propan-2-yl)-4-propylpiperidin-4-ol is unique due to the presence of both isopropyl and propyl groups, which impart specific chemical properties and potential applications. The combination of these groups with the piperidine ring and phenyl groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2,6-diphenyl-3-propan-2-yl-4-propylpiperidin-4-ol |
InChI |
InChI=1S/C23H31NO/c1-4-15-23(25)16-20(18-11-7-5-8-12-18)24-22(21(23)17(2)3)19-13-9-6-10-14-19/h5-14,17,20-22,24-25H,4,15-16H2,1-3H3 |
InChI Key |
VKZWRJPZKYCXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(NC(C1C(C)C)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12470958.png)
![1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12470960.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]acetamide](/img/structure/B12470965.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)

![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)

![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12471019.png)
![N-(4-bromophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12471021.png)

